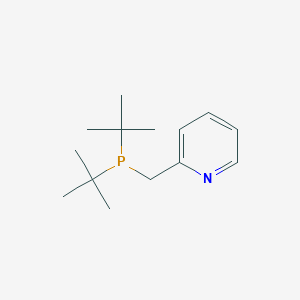

2-(Di-t-butylphosphinomethyl)pyridine

Overview

Description

2-(Di-t-butylphosphinomethyl)pyridine, also known as PNN, is a highly versatile and efficient ligand that has gained significant attention in the field of organic synthesis and catalysis. This compound has been widely used due to its unique chemical properties and ability to catalyze various chemical reactions.

Scientific Research Applications

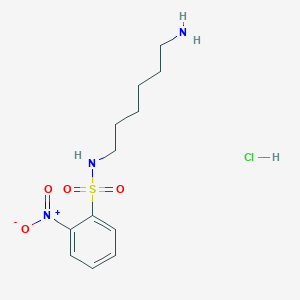

1. Catalyst Precursor for Amide Bond Formation 2-(Di-t-butylphosphinomethyl)pyridine serves as a precursor to active ruthenium catalysts used in the dehydrogenative coupling of amines and alcohols to form amide bonds. This process is significant for greener amide bond formation, offering a more environmentally friendly method by liberating H2 during the reaction .

Buchwald-Hartwig Cross Coupling Reaction

This compound is utilized in the Buchwald-Hartwig cross-coupling reaction, which is a method used to form carbon-nitrogen bonds. This reaction is widely applied in the synthesis of pharmaceuticals and agrochemicals due to its efficiency and versatility .

Heck Reaction

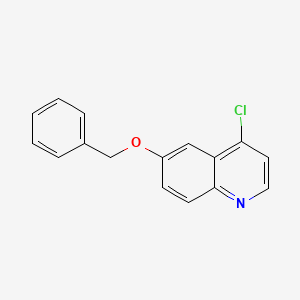

It also finds application in the Heck reaction, which is a palladium-catalyzed coupling reaction of aryl halides with alkenes to give substituted alkenes. This reaction is valuable in organic synthesis, particularly in the preparation of fine chemicals .

Hiyama Coupling

In Hiyama coupling reactions, 2-(Di-t-butylphosphinomethyl)pyridine acts as a ligand that facilitates the coupling of organosilanes with aryl or vinyl halides, producing biaryls or styrenes respectively. This coupling is useful in the synthesis of complex organic molecules .

Negishi Coupling

This chemical serves as a ligand in Negishi coupling, which involves the cross-coupling of organozinc compounds with organic halides or triflates. The Negishi coupling is particularly powerful for forming carbon-carbon bonds with high functional group tolerance .

Sonogashira Coupling

The compound is also used in Sonogashira coupling, a reaction that forms carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne. This reaction is essential for constructing poly-ynes and enynes, which are important in materials science and pharmaceuticals .

Stille Coupling

In Stille coupling reactions, 2-(Di-t-butylphosphinomethyl)pyridine acts as a ligand to facilitate the coupling of organotin compounds with electrophiles like aryl halides or triflates. The Stille coupling is widely used due to its ability to tolerate many functional groups .

Suzuki-Miyaura Coupling

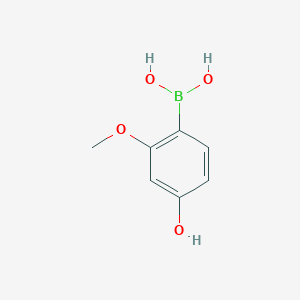

Lastly, it is employed in Suzuki-Miyaura coupling reactions as a ligand to couple aryl- or vinyl-boronic acids with aryl or vinyl halides or triflates. This reaction is highly significant in the field of organic chemistry for synthesizing biphenyls and stilbenes .

Each application mentioned above highlights the versatility and importance of 2-(Di-t-butylphosphinomethyl)pyridine in modern synthetic chemistry, particularly in creating complex molecules for various industries.

Sigma-Aldrich: 2-(Di-tert-butylphosphinomethyl)-6-(diethylaminomethyl)pyridine Sigma-Aldrich: 2-((Di- tert -butylphosphinomethyl)-6-diethylaminomethyl)pyridine

Mechanism of Action

Target of Action

It is known to be a phosphine ligand , which suggests that it may interact with metal ions in biological systems.

Biochemical Pathways

Given its role as a phosphine ligand, it may be involved in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .

Action Environment

It is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or activity.

properties

IUPAC Name |

ditert-butyl(pyridin-2-ylmethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEFIYMSSSXANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649454 | |

| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

494199-72-3 | |

| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

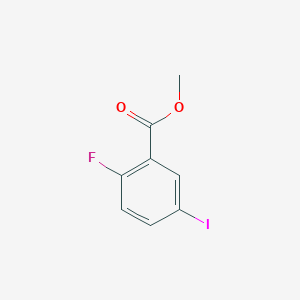

![Methyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B1593007.png)

![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)

![N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide](/img/structure/B1593009.png)